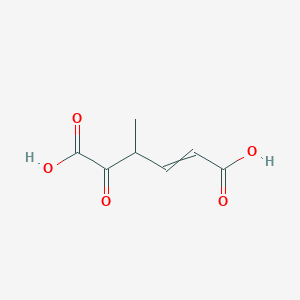

4-Methyl-5-oxohex-2-enedioic acid

CAS No.:

Cat. No.: VC13582372

Molecular Formula: C7H8O5

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8O5 |

|---|---|

| Molecular Weight | 172.13 g/mol |

| IUPAC Name | 4-methyl-5-oxohex-2-enedioic acid |

| Standard InChI | InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12) |

| Standard InChI Key | AZAMSTQBPOVYAK-UHFFFAOYSA-N |

| SMILES | CC(C=CC(=O)O)C(=O)C(=O)O |

| Canonical SMILES | CC(C=CC(=O)O)C(=O)C(=O)O |

Introduction

Structural Characterization and Nomenclature

The IUPAC name 4-methyl-5-oxohex-2-enedioic acid implies a six-carbon backbone with:

-

A conjugated double bond at position 2 (hex-2-enedioic acid)

-

A ketone group at position 5 (5-oxo)

-

A methyl substituent at position 4 (4-methyl)

-

Two carboxylic acid groups at positions 1 and 6.

This structure differs from documented analogs:

-

2-Methyl-4-oxohex-2-enedioic acid (CID 54130172) places the methyl group at position 2 and the ketone at position 4.

-

5-Methyl-4-oxohex-2-enoic acid (CID 73117885) features a single carboxylic acid group, with a methyl at position 5 and a ketone at position 4.

A comparative analysis of these compounds is presented below:

Synthetic Pathways and Reactivity

Claisen Rearrangement

The Johnson–Claisen rearrangement of MVG with trimethyl orthoacetate yields dimethyl (E)-hex-2-enedioate (72%) , suggesting that similar conditions could position functional groups at desired locations in 4-methyl-5-oxohex-2-enedioic acid.

Oxidation and Functionalization

Selective oxidation of allylic positions in MVG derivatives could theoretically introduce a ketone at position 5. For instance, palladium-catalyzed oxidations of allylic alcohols to ketones are well-established in literature.

Physicochemical Properties

Acidity and Tautomerism

The conjugated diacid system (pKa₁ ≈ 2.5, pKa₂ ≈ 4.5 estimated) likely exhibits tautomerism between enol and keto forms, akin to 2-methyl-4-oxohex-2-enedioic acid . Nuclear magnetic resonance (NMR) studies of the latter show distinct shifts for the α,β-unsaturated protons (δ 6.2–6.5 ppm) , which would differ in the 4-methyl-5-oxo isomer due to altered electronic effects.

Crystallinity and Solubility

High crystallinity is anticipated due to hydrogen bonding between carboxylic acid groups, as observed in the meso (E)-isomer of dimethyl 2,5-dihydroxyhex-3-enedioate (m.p. 143–145°C) . Solubility in polar aprotic solvents (e.g., DMSO, DMF) is expected to exceed that in water.

Applications in Polymer Chemistry

Polyester Precursors

Dimethyl 2,5-dihydroxyhex-3-enedioate, a related diester, undergoes polycondensation to form biodegradable polyesters with glass transition temperatures (Tg) of 40–60°C . Introducing a ketone at position 5 could enhance thermal stability or enable post-polymerization modifications.

Crosslinking Agents

The α,β-unsaturated system permits Michael addition or Diels-Alder reactions, making it suitable for creating crosslinked hydrogels or elastomers. For example, MVG derivatives form thermosetting resins when reacted with diamines .

Challenges and Future Directions

-

Stereochemical Control: Asymmetric synthesis methods are needed to address potential stereocenters at positions 4 and 5. Enzymatic catalysis or chiral auxiliaries could resolve this .

-

Stability Studies: The ketone group at position 5 may predispose the compound to nucleophilic attack or hydration, requiring stabilization via protective groups (e.g., acetals).

-

Toxicity Profiling: No data exist on the ecotoxicological impact of this compound. Computational models (e.g., ECOSAR) should predict biodegradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume